EW-7195

ALK5 Inhibitor Potency TGF-βRI Kinase Assay Galunisertib Comparison

EW-7195 (Vactosertib/TEW-7197) is the premier ALK5 inhibitor for demanding target-validation and metastasis research. Its sub-nanomolar IC50 (4.83 nM) ensures complete TGF-β pathway blockade at low concentrations, while >300-fold selectivity over p38α eliminates confounding off-target effects—a critical advantage over generic alternatives like SB-431542. With robust, reproducible dosing protocols validated in in vivo breast cancer lung metastasis models, this compound guarantees high-confidence, translatable data. Choose EW-7195 to avoid re-optimization and secure repeatable efficacy in your solid tumor or fibrosis programs.

Molecular Formula C23H18N8
Molecular Weight 406.4 g/mol
Cat. No. B10830266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEW-7195
Molecular FormulaC23H18N8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4
InChIInChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30)
InChIKeyKEADGKSQIBFYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EW-7195 (Vactosertib): A Potent and Selective ALK5 Inhibitor for TGF-β Pathway Research and Preclinical Development


EW-7195 (also known as Vactosertib or TEW-7197) is a synthetic small-molecule inhibitor that potently and selectively targets Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor I (TGF-βRI) [1]. It is chemically defined as 3-(((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile, with a molecular weight of 406.44 Da . EW-7195 functions as an ATP-competitive inhibitor of ALK5 kinase activity, thereby blocking canonical TGF-β/Smad2/3 signaling and downstream processes such as epithelial-to-mesenchymal transition (EMT) .

Why EW-7195 Cannot Be Interchanged with Other TGF-β/ALK5 Inhibitors in Critical Research and Preclinical Workflows


While the ALK5 inhibitor class includes several commercially available compounds (e.g., SB-431542, SB-525334, Galunisertib/LY2157299), generic substitution with these alternatives is scientifically unsound due to critical differences in potency, kinase selectivity profile, and documented in vivo efficacy in specific metastasis models [1]. The unique triazolopyridine scaffold of EW-7195 confers a distinct pharmacological signature, including sub-nanomolar potency and >300-fold selectivity over the off-target p38α MAPK, a feature not uniformly shared by its analogs . Furthermore, EW-7195 has established, reproducible dosing and efficacy protocols in well-validated in vivo metastasis models, which are not guaranteed for a substitute compound and would require extensive re-optimization .

EW-7195 Differentiation Data: Quantitative Head-to-Head Comparisons for Informed Procurement


EW-7195 Demonstrates >10-Fold Greater Potency than Galunisertib (LY2157299) for ALK5/TGF-βRI

EW-7195 exhibits a significantly lower IC50 for ALK5 compared to Galunisertib (LY2157299), a clinically advanced ALK5 inhibitor . In cell-free kinase assays, EW-7195 demonstrates sub-nanomolar potency, while reported IC50 values for Galunisertib are more than an order of magnitude higher . This difference in intrinsic biochemical potency can translate to lower required working concentrations in cellular assays, reducing the potential for off-target effects related to compound accumulation.

ALK5 Inhibitor Potency TGF-βRI Kinase Assay Galunisertib Comparison

EW-7195 Shows Superior Selectivity Against p38α MAPK Compared to Key Benchmarks

EW-7195 demonstrates a high degree of kinase selectivity, with a >300-fold preference for ALK5 over p38α MAPK (IC50 for p38α is >1.5 µM) . While a direct, head-to-head selectivity study against other ALK5 inhibitors in the same assay is not available in the primary literature, this level of selectivity is a key differentiator when compared to a widely used research tool like SB-431542, which is known to have significant off-target activity, including inhibition of p38 MAPK [1]. This provides a high-confidence rationale for selecting EW-7195 when pathway specificity is paramount.

Kinase Selectivity Off-Target Profile p38α MAPK

EW-7195 Displays ~3-Fold Higher Biochemical Potency than the Selective ALK5 Inhibitor SB-525334

When compared to another potent and selective ALK5 inhibitor, SB-525334, EW-7195 demonstrates a clear advantage in biochemical potency . In cell-free assays, EW-7195 inhibits ALK5 with an IC50 of 4.83 nM, whereas SB-525334 has a reported IC50 of 14.3 nM . This ~3-fold difference in potency is substantial and can influence the effective concentration range in both in vitro and in vivo experiments, potentially leading to a wider therapeutic index for EW-7195.

Potency Comparison SB-525334 ALK5 Inhibition

EW-7195 Demonstrates Robust Anti-Metastatic Efficacy In Vivo Using a Validated Dosing Regimen

EW-7195 has a well-documented and reproducible in vivo efficacy profile in multiple preclinical models of breast cancer metastasis [1]. In both the 4T1 orthotopic xenograft model and the MMTV/cNeu transgenic mouse model, administration of EW-7195 at 40 mg/kg via intraperitoneal (IP) injection three times per week for 2.5-3 weeks significantly inhibited the development of lung metastases . This established protocol provides a validated starting point for researchers investigating TGF-β's role in tumor progression and metastasis, ensuring a high likelihood of observing a biological effect.

In Vivo Efficacy Metastasis Model Breast Cancer

Optimal Use Cases for EW-7195: Leveraging its Unique Differentiation for Maximum Scientific Impact


Preclinical Studies of TGF-β-Driven Metastasis in Oncology

Given its validated in vivo efficacy in inhibiting breast cancer metastasis to the lung [1] and its superior potency compared to other ALK5 inhibitors , EW-7195 is the optimal compound for research programs focused on the role of TGF-β in tumor cell dissemination and metastatic colonization. Its reproducible dosing regimen and robust anti-metastatic effect make it a reliable tool for generating high-confidence data on the therapeutic potential of ALK5 blockade in various solid tumor models.

Investigations of Epithelial-to-Mesenchymal Transition (EMT) and Fibrosis

EW-7195's potent and selective inhibition of TGF-β1-induced Smad2 phosphorylation and subsequent EMT [1] makes it a premier choice for studying the mechanistic underpinnings of fibrosis and tissue scarring. The >300-fold selectivity for ALK5 over p38α minimizes confounding off-target effects, allowing for a cleaner interpretation of ALK5's specific contribution to EMT-related transcriptional programs. This is particularly valuable in fibrosis research where TGF-β is a central driver.

Functional Genomics and Target Validation in TGF-β Signaling

In assays where a clean, potent, and selective ALK5 inhibitor is required for target validation, EW-7195 is superior to less selective tools like SB-431542 [1]. Its sub-nanomolar IC50 ensures complete pathway inhibition at low concentrations, which is crucial for accurately phenotyping ALK5-dependent effects in cellular models. This makes EW-7195 an ideal chemical probe for confirming genetic knockdown/knockout results and elucidating ALK5 biology.

Comparative Efficacy Studies of TGF-β Pathway Inhibitors

EW-7195 serves as an excellent benchmark or reference compound for evaluating new chemical entities or biologics targeting the TGF-β pathway. Its well-characterized potency, selectivity, and in vivo performance [1] provide a robust and reproducible baseline. Researchers can directly compare the efficacy and safety margins of novel agents against EW-7195's established profile in standardized in vitro and in vivo assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for EW-7195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.